CID 14151030

Description

CID 14151030 (PubChem Compound Identifier 14151030) is a chemical compound referenced in analytical and pharmacological studies. However, none of the provided evidence directly describes its structure, properties, or applications. The term "CID" in the evidence primarily refers to "PubChem Compound Identifier" as a general classification system , or to "chemical-induced disease" in medical contexts . For example:

Properties

InChI |

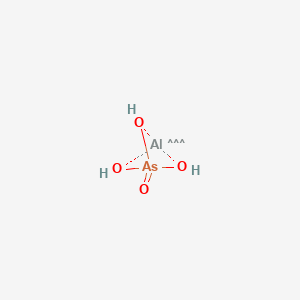

InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIFDJDRCNEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlAsH3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-91-4 | |

| Record name | Arsenic acid (H3AsO4), aluminum salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 14151030 can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)₃) with arsenic acid (H₃AsO₄). This reaction results in the formation of aluminum arsenate and water, illustrating a typical acid-base reaction: [ \text{Al(OH)}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{AlAsO}_4 + 3\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of aluminum arsenate often involves the hydrothermal method, where the compound is produced under high pressure and temperature conditions. This method ensures the formation of a synthetic hydrate of aluminum arsenate with the formulation Al₂O₃·3As₂O₅·10H₂O .

Chemical Reactions Analysis

Types of Reactions: CID 14151030 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different arsenic oxides.

Reduction: It can be reduced to elemental arsenic under specific conditions.

Substitution: this compound can participate in substitution reactions where arsenate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon can be used.

Substitution: Reactions often involve other metal salts or acids.

Major Products Formed:

Oxidation: Arsenic trioxide (As₂O₃)

Reduction: Elemental arsenic (As)

Substitution: Various metal arsenates depending on the substituting ion.

Scientific Research Applications

CID 14151030 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on biological systems and potential use in bioremediation.

Medicine: Studied for its potential therapeutic applications and toxicity.

Mechanism of Action

The mechanism by which aluminum arsenate exerts its effects involves its interaction with cellular proteins and enzymes. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting cellular processes and leading to toxicity. This interaction primarily affects proteins with sulfhydryl groups, altering their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound | CID | Key Modification | Biological Role |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Core structure | Toxin, enzyme inhibition |

| 30-Methyl-Oscillatoxin D | 185389 | Methylation at C30 | Enhanced stability |

| Oscillatoxin E | 156582093 | Hydroxyl group addition | Altered solubility |

Pharmacological Agents

| Agent | Mechanism of Action | Efficacy in CID Prevention |

|---|---|---|

| Loperamide | Opioid receptor agonist | Moderate (26.4% reduction) |

| Moxibustion | Traditional Chinese therapy | High (8.3% incidence) |

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 14151030 studies?

- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . Begin with a literature review to identify gaps in understanding this compound’s properties, such as its synthesis pathways, biochemical interactions, or structural stability . Ensure the question is hypothesis-driven and aligns with experimental feasibility (e.g., availability of instrumentation or computational tools) .

Q. What experimental design principles apply to this compound research?

- Methodological Approach : Prioritize reproducibility by detailing material sources (e.g., purity of reagents), instrumentation calibration protocols, and control groups . For synthesis studies, follow IUPAC guidelines for reporting reaction conditions (temperature, solvent ratios, catalysts) and characterization methods (NMR, XRD, mass spectrometry) . Use statistical power analysis to determine sample sizes for biological or pharmacological assays .

Q. How to conduct a systematic literature review for this compound?

- Methodological Approach :

Define search terms (e.g., “this compound AND pharmacokinetics” or “synthesis AND stability”) .

Use databases like PubMed, SciFinder, or Web of Science, filtering for peer-reviewed articles (2015–2025) to ensure relevance .

Critically evaluate sources: distinguish primary data (e.g., experimental results) from secondary reviews .

Organize findings thematically (e.g., structural analogs, toxicity profiles) using reference management tools like Mendeley .

Advanced Research Questions

Q. How to resolve contradictions in this compound experimental data (e.g., conflicting toxicity results)?

- Methodological Approach :

Source Analysis : Compare methodologies across studies (e.g., cell lines used in toxicity assays, dosage ranges) .

Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity or publication bias .

Experimental Validation : Replicate key experiments under standardized conditions, documenting variables like pH, temperature, and solvent polarity .

Contextual Interpretation : Consider environmental factors (e.g., oxidative stress in biological assays) that may influence outcomes .

Q. What methodological challenges arise in optimizing this compound synthesis?

- Methodological Approach :

- Scale-Up Issues : Address yield discrepancies between small-scale lab synthesis and pilot-scale production by analyzing kinetic parameters (e.g., activation energy, reaction time) .

- Purity Control : Implement HPLC or GC-MS to detect byproducts; optimize purification techniques (e.g., column chromatography gradients) .

- Computational Modeling : Use DFT (Density Functional Theory) to predict reaction pathways and identify energy barriers .

Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound pharmacological studies?

- Methodological Approach :

Data Harmonization : Normalize datasets using tools like MetaboAnalyst or ProteomeXchange to account for platform-specific biases .

Network Analysis : Construct interaction networks (e.g., STRING for protein targets) to identify this compound’s mechanistic pathways .

Validation : Cross-reference omics findings with in vitro/in vivo assays (e.g., siRNA knockdown of predicted targets) .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in supplementary materials with metadata (e.g., instrument settings, software versions) .

- Ethical Compliance : Declare conflicts of interest and obtain ethics approval for studies involving human/animal subjects .

- Peer Review Preparation : Anticipate reviewer critiques by addressing limitations (e.g., sample size, mechanistic ambiguities) in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.